molecular formula C19H16ClN3O3 B2447873 N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1211011-14-1

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2447873
CAS No.: 1211011-14-1
M. Wt: 369.81
InChI Key: PBFTYMHGHGOLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound that features an isoxazole ring, a chlorophenyl group, and a benzamide moiety. Isoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-15-8-6-13(7-9-15)17-10-16(23-26-17)11-21-18(24)12-22-19(25)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFTYMHGHGOLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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